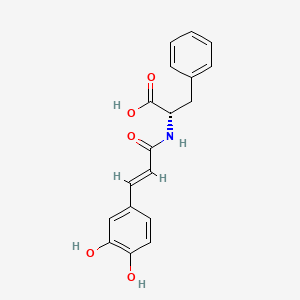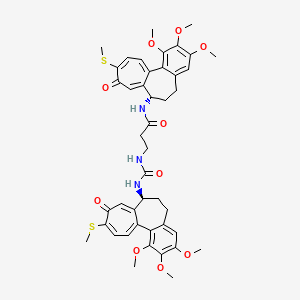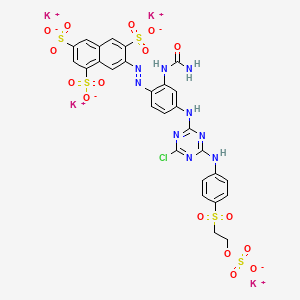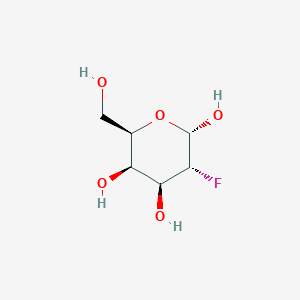
2-deoxy-2-fluoro-alpha-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-deoxy-2-fluoro-alpha-D-galactopyranose is a fluorinated derivative of D-galactose. This compound is characterized by the replacement of the hydroxyl group at the second carbon position with a fluorine atom. It is a hexose sugar, specifically a deoxy sugar, which means it lacks one oxygen atom compared to its parent compound, D-galactose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-2-fluoro-alpha-D-galactopyranose typically involves the reaction of glycals with acetyl hypofluorite. For instance, 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose can be synthesized in high yields by reacting acetyl hypofluorite with the corresponding tri-O-acetylglycal at low temperatures (around -78°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-deoxy-2-fluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the presence of the fluorine atom may influence the reactivity compared to non-fluorinated sugars.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acetyl hypofluorite for fluorination and various oxidizing or reducing agents for redox reactions. Reaction conditions typically involve low temperatures for fluorination and standard conditions for other types of reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while oxidation reactions may produce corresponding oxidized forms of the sugar.
Scientific Research Applications
2-deoxy-2-fluoro-alpha-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound is used in metabolic studies to understand the role of fluorinated sugars in biological systems.
Mechanism of Action
The mechanism of action of 2-deoxy-2-fluoro-alpha-D-galactopyranose involves its interaction with specific enzymes and metabolic pathways. The fluorine atom at the second carbon position can influence the compound’s binding affinity and reactivity with enzymes such as beta-galactosidase. This interaction can alter the metabolic fate of the compound, making it useful in studying enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-deoxy-D-galactopyranose: This compound lacks the fluorine atom and has a hydrogen atom instead.
2-deoxy-2-fluoro-beta-D-galactopyranose: This is a stereoisomer of 2-deoxy-2-fluoro-alpha-D-galactopyranose, differing in the configuration around the anomeric carbon.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and alter its reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
98856-44-1 |
|---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
ZCXUVYAZINUVJD-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


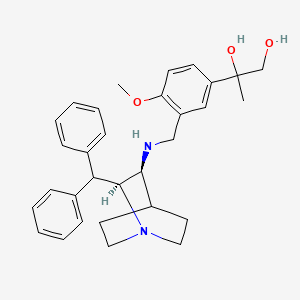
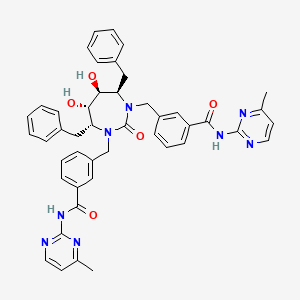
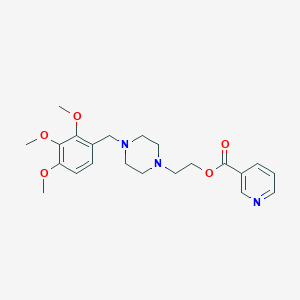
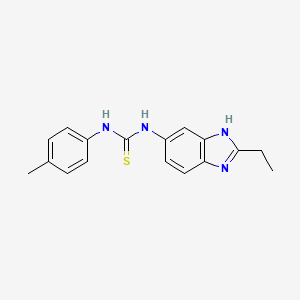
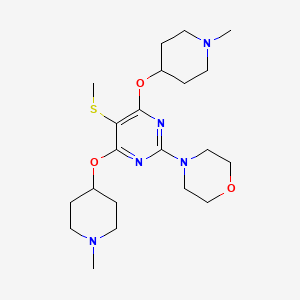
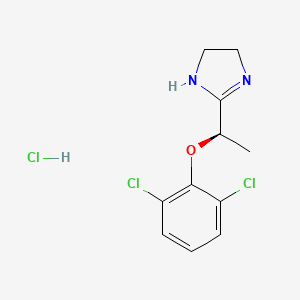
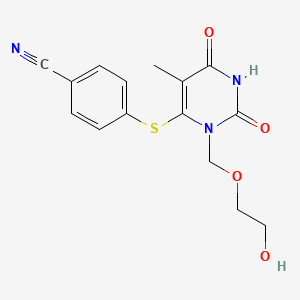
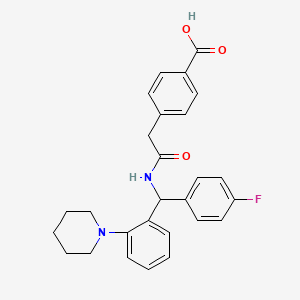
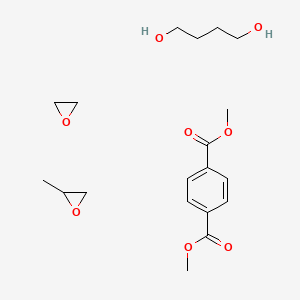
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

